Xylitol-5-13C
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Overview
Description
Xylitol-5-13C is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. The compound is labeled with carbon-13 at the fifth carbon position, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its lower caloric value and non-cariogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xylitol-5-13C involves the incorporation of carbon-13 into the xylitol molecule. This can be achieved through chemical synthesis using labeled precursors. One common method is the reduction of D-xylose-5-13C using a suitable reducing agent such as sodium borohydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the biotechnological conversion of labeled xylose to xylitol using microbial fermentation. This method is preferred due to its cost-effectiveness and environmental benefits. The process involves the use of genetically modified microorganisms that can efficiently convert labeled xylose to xylitol under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
Xylitol-5-13C undergoes various chemical reactions, including:
Oxidation: Xylitol can be oxidized to form xylulose or other sugar derivatives.
Reduction: Xylitol can be reduced to form other sugar alcohols.
Substitution: Xylitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents such as acyl chlorides and alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Xylulose, xylonic acid.
Reduction: Sorbitol, mannitol.
Substitution: Esterified xylitol derivatives
Scientific Research Applications
Xylitol-5-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism.
Biology: Employed in studies of microbial fermentation and metabolic engineering.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes
Mechanism of Action
Xylitol-5-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to trace the metabolic fate of xylitol in biological systems. Xylitol is taken up by cells and metabolized through the pentose phosphate pathway, where it is converted to xylulose-5-phosphate. This process generates NADPH, which is essential for various biosynthetic reactions .
Comparison with Similar Compounds
Similar Compounds
D-Xylitol: The non-labeled form of xylitol, commonly used as a sugar substitute.
D-Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
D-Mannitol: A sugar alcohol used in medical and industrial applications
Uniqueness of Xylitol-5-13C
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it invaluable in research applications where understanding the detailed metabolic fate of compounds is crucial .
Properties
Molecular Formula |
C5H12O5 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2S,3S,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m0/s1 |
InChI Key |
HEBKCHPVOIAQTA-MCQUNOCDSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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